molecular formula C20H14ClN3O3 B6008710 2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B6008710
M. Wt: 379.8 g/mol
InChI Key: DHOSXVBVPVOICK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a chlorophenoxy group, a pyridinyl group, and a benzoxazole moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached via an etherification reaction between a chlorophenol and an alkylating agent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-pyridin-3-yl)acetamide: Lacks the benzoxazole moiety, which may affect its chemical properties and biological activity.

    2-(4-chlorophenoxy)-N-(1,3-benzoxazol-5-yl)acetamide: Lacks the pyridinyl group, which may influence its reactivity and interactions with biological targets.

    2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-6-yl)acetamide: Similar structure but with a different substitution pattern on the benzoxazole ring.

Uniqueness

2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is unique due to the presence of all three functional groups (chlorophenoxy, pyridinyl, and benzoxazole) in its structure

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOSXVBVPVOICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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